2-(benzylsulfanyl)-N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}acetamide
Description
This compound features a benzylsulfanyl group attached to an acetamide backbone, which is further linked to a pyridinylmethyl moiety substituted with a 1-methyl-1H-pyrazol-4-yl group.
Properties
IUPAC Name |
2-benzylsulfanyl-N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4OS/c1-23-12-18(11-22-23)17-7-16(8-20-10-17)9-21-19(24)14-25-13-15-5-3-2-4-6-15/h2-8,10-12H,9,13-14H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNRTVEKUQPUHPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)CSCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzylthio Intermediate: The benzylthio group can be introduced by reacting benzyl chloride with thiourea to form benzylthiourea, which is then hydrolyzed to yield benzylthiol.
Acetamide Formation: The acetamide backbone is formed by reacting acetic anhydride with an amine precursor.
Coupling Reactions: The benzylthio intermediate is then coupled with the acetamide backbone under basic conditions to form the desired product. This step often requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylthio group can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(benzylsulfanyl)-N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s ability to interact with biological macromolecules makes it a valuable tool in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs targeting specific molecular pathways.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Physicochemical Comparisons
The table below summarizes key structural and physicochemical differences between the target compound and its analogs:
Key Observations:
- Heterocyclic Systems : The thiadiazole ring in introduces rigidity and may enhance π-π stacking, while the indole in could improve hydrogen-bonding capacity .
- Molecular Weight : The target compound has the highest molecular weight (~564.7), likely due to the extended benzylsulfanyl and pyridine-pyrazole systems, which may impact solubility and bioavailability.
Pharmacological and Functional Insights
Enzyme Inhibition Potential
- The benzylsulfanyl group may mimic thioether motifs in known inhibitors, enhancing binding affinity.
- Compound : The thiadiazole and chlorophenyl groups are associated with improved metabolic stability in related compounds, though the pyrrolidinone moiety could introduce susceptibility to oxidation .
Solubility and Bioavailability
- The pyridine-pyrazole hybrid in the target compound and may improve water solubility compared to the benzothiazole-pyrimidine system in , which is highly lipophilic .
- The indole-containing compound likely exhibits moderate solubility due to its planar aromatic system, though this could vary with protonation states .
Biological Activity
2-(benzylsulfanyl)-N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}acetamide, also known by its CAS number 2034230-43-6, is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antitumor and antimicrobial activities, alongside relevant research findings and case studies.
- Molecular Formula : C19H20N4OS
- Molecular Weight : 352.46 g/mol
- IUPAC Name : 2-benzylsulfanyl-N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]acetamide
- Solubility : Limited solubility in water and organic solvents
Antitumor Activity
Recent studies have indicated that compounds with similar structural features to this compound exhibit significant antitumor properties. For instance, a study evaluating various synthesized compounds revealed that those bearing the pyrazole and pyridine moieties demonstrated high cytotoxicity against human lung cancer cell lines (A549, HCC827, NCI-H358) in both 2D and 3D culture systems. The IC50 values for these compounds ranged from 6.26 μM to 20.46 μM depending on the specific cell line and assay conditions .
Table 1: Antitumor Activity of Related Compounds
| Compound | Cell Line | IC50 (μM) | Assay Type |
|---|---|---|---|
| Compound 5 | A549 | 6.26 | 2D |
| Compound 6 | HCC827 | 20.46 | 3D |
| BMPMA | NCI-H358 | Varies | TBD |
Case Studies
One notable case study involved the synthesis and evaluation of a series of benzothiazole derivatives that included the benzylsulfanyl group. These derivatives were tested for their ability to inhibit cell proliferation in various cancer models, demonstrating that modifications in the molecular structure could enhance biological activity while minimizing toxicity to normal cells .
Research Findings
Several key findings from the literature include:
- Structure-Activity Relationship (SAR) : Modifications in the benzylsulfanyl group and the introduction of pyrazole moieties significantly enhance the biological activity of related compounds.
- Cytotoxicity Profiles : Compounds exhibiting high cytotoxicity against cancer cells often show moderate effects on normal cells, indicating a need for further optimization to improve selectivity.
- Potential for Drug Development : The promising antitumor and antimicrobial activities suggest that BMPMA and its analogs could serve as lead compounds in drug development efforts targeting specific cancers or bacterial infections.
Q & A
Q. What are the established synthetic routes for 2-(benzylsulfanyl)-N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}acetamide?
The synthesis typically involves multi-step reactions. A common approach includes:
- Thiol intermediate formation : Reacting hydrazide derivatives (e.g., isonicotinohydrazide) with iso-thiocyanates under reflux in ethanol, followed by NaOH/HCl treatment to generate the thiol group .
- Nucleophilic substitution : Reacting the thiol intermediate with 2-chloroacetonitrile in DMF under basic conditions (e.g., NaOH) to form the acetamide backbone .
- Purification : Column chromatography or recrystallization to isolate the product, with yields optimized by controlling solvent polarity and temperature .
Q. How is the compound’s structural integrity confirmed after synthesis?
- Spectroscopic characterization :
- NMR : H and C NMR verify the benzylsulfanyl, pyridinyl, and methylpyrazole moieties. For example, pyridinyl protons appear as distinct doublets in δ 8.5–9.0 ppm .
- IR : Peaks at ~1650 cm confirm the acetamide C=O stretch .
- Chromatography : HPLC with UV detection (λ = 254 nm) ensures purity (>95%) using a C18 column and acetonitrile/water gradients .
Q. What preliminary biological assays are used to screen its activity?
- Antimicrobial screening : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) to determine MIC values .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, with IC calculated from dose-response curves .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in thiol-alkylation steps .
- Temperature control : Maintaining 60–80°C during thiol formation minimizes side products .
- Catalyst use : Base catalysts (e.g., KCO) improve chloroacetonitrile reactivity .
- Data-driven adjustments : DOE (Design of Experiments) models optimize parameters like molar ratios and reaction time .
Q. How to resolve contradictions in biological activity data across studies?
- Assay standardization : Use positive controls (e.g., ciprofloxacin for antimicrobial tests) and normalize results to cell viability (via MTT assays) .
- Structural analogs comparison : Test derivatives (e.g., replacing benzylsulfanyl with methylphenoxy) to isolate structure-activity relationships (SAR) .
- Meta-analysis : Cross-reference data from PubChem and peer-reviewed studies to identify outliers .
Q. What strategies validate the compound’s stability under experimental conditions?
- Forced degradation studies : Expose the compound to heat (40–60°C), UV light, and pH extremes (1–13) for 24–72 hours. Monitor degradation via HPLC .
- Mass spectrometry : Identify degradation products (e.g., sulfoxide formation from benzylsulfanyl oxidation) .
- Storage recommendations : Lyophilize and store at -20°C in amber vials to prevent light-induced decomposition .
Q. How to design derivatives for improved target selectivity?
- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., bacterial DNA gyrase). Focus on modifying the pyridinylmethyl group to enhance hydrogen bonding .
- Bioisosteric replacement : Substitute the 1-methylpyrazole with 1,2,4-triazole to assess changes in binding affinity .
- In vitro validation : Test derivatives in enzyme inhibition assays and compare selectivity indices (e.g., IC ratios between target and off-target enzymes) .
Q. What analytical methods quantify the compound in biological matrices?
- LC-MS/MS : Use a triple quadrupole system with ESI+ ionization. Optimize MRM transitions (e.g., m/z 425 → 308 for the parent ion) .
- Sample preparation : Protein precipitation with acetonitrile followed by SPE (C18 cartridges) improves recovery rates (>85%) .
- Validation parameters : Assess linearity (R > 0.99), LOD (0.1 ng/mL), and intra-day precision (<15% RSD) per ICH guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
